

physical and chemical properties of "1,5-Dioxepan-2-one"

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Compound of Interest

Compound Name: 1,5-Dioxepan-2-one

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An In-depth Technical Guide to **1,5-Dioxepan-2-one**: Core Physical and Chemical Properties

Introduction

1,5-Dioxepan-2-one (DXO) is a seven-membered cyclic ester, also known as a lactone, that has garnered significant interest in the field of polymer chemistry.[1][2] It serves as a key monomer in the synthesis of biodegradable and biocompatible aliphatic polyesters.[1] The resulting polymer, poly(**1,5-dioxepan-2-one**) (PDXO), is characterized by its amorphous and hydrophilic nature, with a low glass transition temperature, making it a promising candidate for soft and flexible materials in biomedical applications.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,5-Dioxepan-2-one**, along with detailed experimental protocols for its synthesis and polymerization.

Physical and Chemical Properties

The fundamental properties of **1,5-Dioxepan-2-one** are summarized in the tables below, providing a quantitative look at its physical characteristics and spectroscopic data for identification.

Physical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₈ O ₃	[4][5]
Molecular Weight	116.11 g/mol	[1][4]
Appearance	White to almost white crystalline powder	
Melting Point	34.0-38.0 °C	
Boiling Point	62 °C at 0.4 mbar	[6]
Solubility	Soluble in organic solvents	[7]
InChI Key	AOLNDUQWRUPYGE-UHFFFAOYSA-N	[1][5]
CAS Number	35438-57-4	[1][5]

Spectroscopic Data

Technique	Data	Source
¹ H NMR (CDCl ₃)	δ (ppm): 4.35 (–OCHOCO–, 2H), 3.65 (–COCHCHOCHCHO–, 2H), 2.61 (–COCHCHOCHCHO–, 2H)	[8]
IR (KBr tablet)	Characteristic ester carbonyl stretch	[6]

Chemical Reactivity and Behavior

Ring-Opening Polymerization (ROP)

1,5-Dioxepan-2-one readily undergoes ring-opening polymerization (ROP) to form high molecular weight polyesters.[9] This process is the most common method for synthesizing poly(**1,5-dioxepan-2-one**) (PDXO).[1] The polymerization can be initiated by various catalytic systems, including organometallic compounds, organocatalysts, and Lewis acids.[3][9][10]

Stannous 2-ethylhexanoate ($\text{Sn}(\text{Oct})_2$) is a widely used and effective initiator for the ROP of DXO, capable of producing high molecular weight polymers ($\text{MW} > 150,000$).^{[9][11]} The mechanism is believed to be a coordination-insertion pathway.^{[12][13]} Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also been successfully employed, proceeding in a controlled manner.^{[3][8]}

The polymerization rate and the molecular weight of the resulting polymer are significantly influenced by reaction parameters such as temperature, time, and initiator concentration.^[9] For instance, with $\text{Sn}(\text{Oct})_2$, the highest molecular weight is achieved at 110°C .^{[9][11]}

Copolymerization

DXO can be copolymerized with other cyclic esters like ϵ -caprolactone (CL) and lactide (LA) to tailor the properties of the resulting polyesters.^{[1][2]} This allows for the fine-tuning of characteristics such as degradation rate, mechanical strength, and hydrophilicity.^[1] For the copolymerization of DXO and ϵ -CL, the reactivity ratios have been reported as $r_{\text{DXO}} = 0.59$ and $r_{\text{CL}} = 1.19$.^[1]

Hydrolytic Degradation

Poly(**1,5-dioxepan-2-one**) is a biodegradable polymer that degrades through the hydrolysis of its ester bonds.^{[9][11]} In one study, the initial molecular weight of a PDXO sample (starting $\text{MW} = 45,000$) decreased by 30% over 46 weeks in a buffered salt solution ($\text{pH } 7.4$) at 37°C .^{[9][11]}

Thermal Degradation and Side Reactions

At elevated temperatures, particularly above 130°C , side reactions such as transesterification and thermal degradation can occur during the polymerization of DXO.^{[1][9]} These reactions can lead to a decrease in the molecular weight of the polymer.^{[9][11]} Ether bond fragmentation has also been observed at synthesis temperatures of 140°C or higher, which can lead to spontaneous crosslinking of the polymer chains.^[14]

Experimental Protocols

Synthesis of 1,5-Dioxepan-2-one

The most common and efficient method for synthesizing **1,5-Dioxepan-2-one** is the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one.^{[1][15]}

Methodology:

- A slurry of m-chloroperbenzoic acid in methylene chloride is prepared and kept at 0°C with constant stirring.
- Tetrahydro-4H-pyran-4-one is added dropwise to the slurry over a period of 1 hour.
- The mixture is then maintained at 20°C for 16 hours.
- After the reaction, the mixture is filtered.
- The methylene chloride phase is washed with sodium bisulfite and sodium bicarbonate to remove any remaining peracid.
- The organic phase is evaporated to yield a slightly yellow oil.
- The crude product is purified by distillation under reduced pressure (68°C, 1 mbar) to give **1,5-Dioxepan-2-one**.[\[10\]](#)

Purification of 1,5-Dioxepan-2-one

For polymerization, high purity of the monomer is crucial. Recrystallization is a common method for purifying DXO.

Methodology:

- The crude **1,5-Dioxepan-2-one** is dissolved in anhydrous diethyl ether.
- The solution is cooled to induce crystallization.
- The crystals are filtered and the process is repeated for further purification.
- The purified monomer is then dried in a vacuum over P₂O₅ before polymerization.[\[9\]](#)[\[10\]](#)

Bulk Polymerization of 1,5-Dioxepan-2-one

Bulk polymerization is often preferred as it can lead to high conversion and high molecular weight polymers.[\[9\]](#)

Methodology:

- Purified **1,5-Dioxepan-2-one** and the initiator (e.g., stannous 2-ethylhexanoate) are added to a reaction vessel containing a magnetic stirrer.
- The vessel is sealed with a rubber septum and purged with nitrogen.
- The reaction vessel is placed in a thermostated oil bath at the desired temperature (e.g., 110°C).[9]
- After the desired reaction time, the polymer is dissolved in chloroform and precipitated in cold petroleum ether to remove any residual monomer and catalyst.[9]

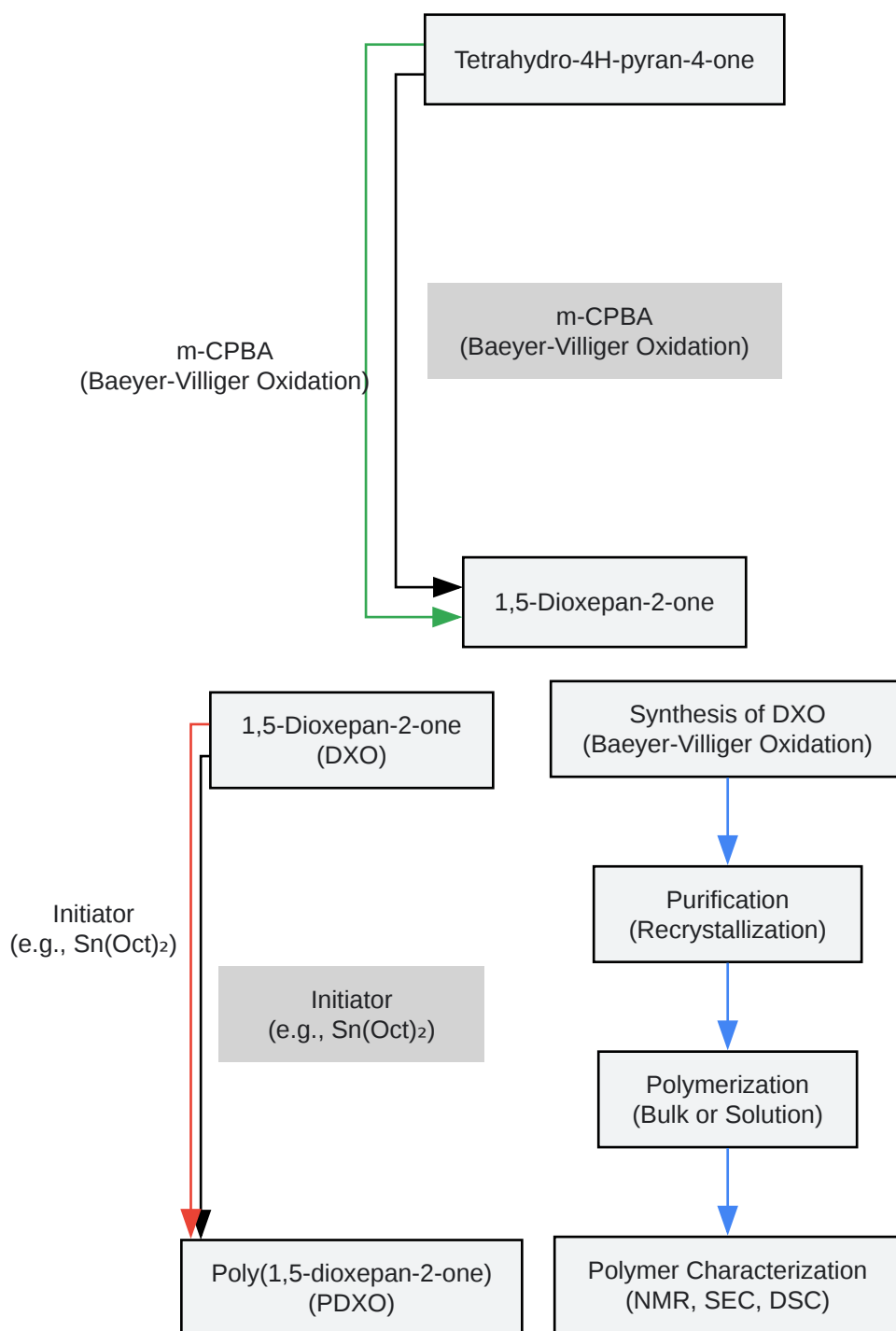
Solution Polymerization of 1,5-Dioxepan-2-one using Organocatalysts

Solution polymerization offers better control over the reaction conditions.

Methodology:

- A specific amount of DXO and an initiator (e.g., Benzyl alcohol, BnOH) are added to a flask with a purified solvent like THF at room temperature.
- An organocatalyst (e.g., t-BuP₄ in hexane) is then added via syringe to initiate the polymerization.
- For kinetic studies, aliquots can be withdrawn at specific time intervals under an argon flow to monitor monomer conversion and molar mass evolution.
- The polymerization is quenched by adding a small amount of acetic acid.
- The polymer is then precipitated in a large excess of a non-solvent like cold ether and dried under vacuum.[3]

Visualizations



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